Omeprazole, chemically named (RS)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, is a substituted benzimidazole compound. It is classified as a proton pump inhibitor (PPI) due to its mechanism of action. In scientific research, omeprazole is primarily used as a tool to study gastric acid secretion and the function of the H+/K+-ATPase enzyme. It is also investigated for its potential in understanding and treating various diseases [, , ].
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula and a molecular weight of approximately 345.42 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It features a benzimidazole core that is substituted with methoxy and methylsulfinyl groups, contributing to its unique properties and reactivity .
The compound is often synthesized as an intermediate in the production of pharmaceuticals, notably as a precursor to omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related conditions . Its synthesis involves several steps that utilize various reagents and conditions to achieve the desired structural modifications.
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole falls under the category of benzimidazole derivatives. These compounds are characterized by their bicyclic structure containing a benzene ring fused to an imidazole ring, which imparts significant biological activity.
The synthesis of 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole typically involves the following steps:
The synthetic route can also involve oxidation processes where the sulfur atom in the methylsulfinyl group may be oxidized further to form sulfone derivatives. Various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed in these reactions .
The molecular structure of 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole can be represented as follows:
This structure includes multiple functional groups that contribute to its chemical behavior:
The compound's InChI key and SMILES representation are critical for computational chemistry applications:
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole participates in various chemical reactions:
Common reagents used in these reactions include:
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole acts primarily through its role as a proton pump inhibitor when converted into omeprazole. The mechanism involves:
This mechanism is crucial for treating gastrointestinal disorders such as gastritis and peptic ulcers .
The physical properties of 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole include:
Chemical properties include:
Data on melting point or specific reactivity profiles were not detailed in the sources but are essential for practical applications .
6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its importance in both research and therapeutic contexts.
The compound is systematically named 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole under IUPAC rules. Its molecular formula is C₁₈H₂₁N₃O₃S, with a molecular weight of 359.44 g/mol [1]. The structure features a chiral sulfinyl group (-S(=O)-) linking two heterocyclic moieties: a 6-methoxy-1-methylbenzimidazole ring and a 4-methoxy-3,5-dimethylpyridine ring. The (S)-enantiomer (CAS 1346240-11-6) is specifically denoted by stereodescriptor (S) preceding the name [3] [5]. Key structural representations include:
CC1=CN=C(CS(=O)C2=NC3=CC=C(C=C3N2C)OC)C(C)=C1OC [1] WNUVTRNLJLQRDR-UHFFFAOYSA-N (racemate) and WNUVTRNLJLQRDR-VWLOTQADSA-N ((S)-enantiomer) [1] [5] Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃S |
| Molecular Weight | 359.44 g/mol |
| CAS Number (Racemate) | 784143-42-6 |
| CAS Number ((S)-Enantiomer) | 1346240-11-6 |
| SMILES ((S)-Enantiomer) | CN1C([S@](CC2=NC=C(C)C(OC)=C2C)=O)=NC3=CC=C(OC)C=C13 [5] |
The compound’s development parallels proton pump inhibitor (PPI) research:
Table 3: Synthesis and Characterization Milestones
| Year Range | Milestone | Significance |
|---|---|---|
| Early 2000s | Racemic synthesis (CAS 784143-42-6) | Established core synthetic pathway via sulfide oxidation [1] |
| 2010s | (S)-Enantiomer isolation (CAS 1346240-11-6) | Enabled chiral-specific studies [3] [5] |
| 2010–Present | Advanced impurity profiling | Addressed regioisomeric mixtures (e.g., CAT. No. E030037) [2] [7] |
Academic focus has shifted from synthetic chemistry to applications in pharmacology and materials science:
The compound remains a benchmark in heterocyclic chemistry for studying sulfoxide reactivity and benzimidazole functionalization, reflecting sustained interdisciplinary interest [2] [4].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7